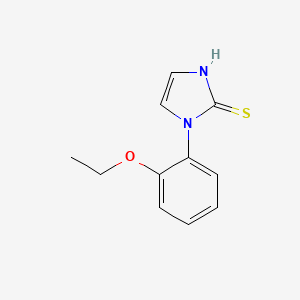

1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-9(10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXARSGOSKRNIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 2 Ethoxyphenyl 1h Imidazole 2 Thiol Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its connectivity, functional groups, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides precise information about the chemical environment of magnetically active nuclei.

¹H NMR: Proton NMR spectroscopy reveals the number of different types of protons in a molecule and their connectivity. For a compound like 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons on the ethoxyphenyl ring, and the protons on the imidazole (B134444) ring. The proton attached to the sulfur (thiol) or nitrogen (thione) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature due to potential hydrogen bonding and chemical exchange.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum for this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would confirm the presence of the ethoxy carbons, the aromatic carbons of the phenyl ring, and the carbons of the imidazole ring, including the characteristic C=S carbon in the thione tautomer, which would resonate at a distinct downfield position.

¹⁵N NMR: While less common, ¹⁵N NMR can be employed to probe the electronic environment of the nitrogen atoms within the imidazole ring. semanticscholar.org The chemical shifts of the nitrogen atoms can provide valuable data for distinguishing between tautomeric forms and understanding electronic distribution within the heterocyclic system. semanticscholar.org

2D NMR Techniques: Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) are used to establish direct one-bond correlations between proton and carbon atoms, aiding in the unambiguous assignment of signals in the ¹H and ¹³C spectra. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further clarifying the carbon framework. nih.gov

| Technique | Expected Observations for this compound and its Derivatives |

| ¹H NMR | Signals corresponding to ethoxy protons (-OCH₂CH₃), aromatic protons (phenyl ring), and imidazole ring protons. A broad singlet for the SH (thiol) or NH (thione) proton is also expected. rsc.org |

| ¹³C NMR | Resonances for all unique carbon atoms, including the ethoxy group, the six carbons of the phenyl ring, and the three carbons of the imidazole ring. The C=S carbon signal is a key indicator for the thione tautomer. rsc.orgrsc.org |

| ¹⁵N NMR | Two distinct signals for the nitrogen atoms in the imidazole ring, with chemical shifts sensitive to tautomerism and protonation state. semanticscholar.org |

| 2D-HMQC | Correlation peaks linking specific proton signals to their directly attached carbon signals, confirming C-H connectivity. nih.gov |

| DEPT | Differentiation of carbon signals into CH₃, CH₂, and CH groups, which is essential for assigning the ethoxy group and substituted aromatic ring carbons. nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule. For this compound, key absorption bands would include C-H stretching vibrations for the aromatic and aliphatic parts, C-O stretching for the ether linkage, and C=C and C=N stretching vibrations from the aromatic and imidazole rings. rsc.orgrrpharmacology.ru A crucial aspect that IR can clarify is the predominant tautomeric form. The presence of a sharp band around 2550 cm⁻¹ would indicate an S-H stretch, characteristic of the thiol form. Conversely, a broad band in the 3100-3400 cm⁻¹ region would suggest an N-H stretch, while a strong absorption around 1100-1250 cm⁻¹ would correspond to a C=S stretch, both indicative of the thione form. researchgate.net

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Significance |

| N-H Stretch | 3100 - 3400 (broad) | Indicates the presence of the thione tautomer. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the aromatic phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the ethoxy group. |

| S-H Stretch | ~2550 (weak, sharp) | A key indicator for the thiol tautomer. |

| C=N Stretch | 1500 - 1600 | Characteristic of the imidazole ring. niscpr.res.in |

| C=C Stretch | 1450 - 1600 | Characteristic of the aromatic rings. |

| C=S Stretch | 1100 - 1250 | A key indicator for the thione tautomer. |

| C-O-C Stretch | 1050 - 1250 (strong) | Confirms the ethoxy ether linkage. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions arising from π→π* transitions associated with the conjugated systems of the phenyl and imidazole rings. researchgate.net Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms, may also be observed. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the specific substitution pattern on the rings. core.ac.uk For instance, similar diphenyl-imidazole derivatives show absorption peaks around 340-410 nm, which are attributed to π→π* transitions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental composition. Using techniques like electrospray ionization (ESI), the compound is ionized, typically forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. beilstein-journals.org The experimentally determined exact mass is then compared to the calculated theoretical mass to confirm the molecular formula, C₁₁H₁₂N₂OS. Tandem MS (MS/MS) experiments can further be used to fragment the molecular ion, providing structural information based on the observed fragmentation patterns, which can help confirm the connectivity of the ethoxyphenyl and imidazole-2-thiol moieties.

X-ray Crystallographic Analysis for Solid-State Structure Determination

In the structure of this analogue, the two ring systems are not coplanar. The dihedral angle between the benzimidazole (B57391) system and the ethoxyphenyl ring is reported to be 42.00 (15)°. researchgate.net This significant twist is likely due to steric hindrance between the ethoxy group on the phenyl ring and the adjacent heterocyclic ring. It is highly probable that this compound adopts a similarly twisted conformation to minimize steric strain. X-ray analysis would also definitively establish the tautomeric form present in the crystal lattice by locating the position of the key hydrogen atom (either on the sulfur or nitrogen atom).

| Structural Parameter | Observation from Analogue: 2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole researchgate.net | Implication for Target Compound |

| Dihedral Angle | 42.00 (15)° between the benzimidazole and phenyl rings. | The imidazole and phenyl rings are expected to be significantly twisted relative to each other, resulting in a non-planar conformation. |

| Intermolecular Interactions | Stabilized by C—H⋯π interactions. No classical hydrogen bonding or π–π stacking was observed. | The crystal packing may be influenced by weaker interactions rather than strong hydrogen bonds, depending on the tautomeric form. |

| Molecular Conformation | The non-coplanar arrangement is driven by steric effects. | Steric hindrance between the ethoxy group and the imidazole ring likely dictates the overall molecular shape. |

Conformational Analysis and Tautomerism Studies

The structure and reactivity of this compound are influenced by its conformational flexibility and the potential for tautomerism.

Tautomerism: This compound can exist in two primary tautomeric forms: the thiol form and the thione form. This is a type of prototropic tautomerism where a proton migrates from the sulfur atom to a nitrogen atom in the imidazole ring, accompanied by a shift in double bonds. nih.gov

Thiol form: this compound

Thione form: 1-(2-Ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

The equilibrium between these two forms can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature. Spectroscopic techniques are key to identifying the predominant tautomer. As mentioned, IR spectroscopy can distinguish between the S-H and N-H stretching bands, while ¹³C NMR can identify the characteristic C=S signal of the thione form. nih.gov For many similar 2-mercaptoimidazole (B184291) and 2-mercaptobenzimidazole (B194830) derivatives, the thione form is found to be the more stable tautomer.

Conformational Analysis: The primary source of conformational flexibility is the rotation around the single bond connecting the imidazole nitrogen (N1) and the ethoxyphenyl ring. As indicated by crystallographic studies of a close analogue, the molecule is expected to adopt a non-planar conformation with a significant dihedral angle between the two rings to alleviate steric clash. researchgate.net This twisted conformation affects the extent of electronic conjugation between the two ring systems, which in turn influences the compound's spectroscopic properties and potential biological activity.

Computational and Theoretical Investigations of 1 2 Ethoxyphenyl 1h Imidazole 2 Thiol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the behavior of electrons and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is widely applied to optimize molecular geometries, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For heterocyclic systems similar to 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol, DFT calculations, often using functionals like B3LYP, are employed to determine key geometrical parameters such as bond lengths and angles. mdpi.com

Once the geometry is optimized, DFT is used to analyze the electronic properties. A critical aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial parameter for determining molecular reactivity and stability. scispace.com A smaller energy gap suggests higher reactivity. These calculations help in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Interactive Table: Illustrative Electronic Properties of Imidazole (B134444) Derivatives Calculated by DFT

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Computational Method |

| Benzimidazole (B57391) Derivative | -6.2 | -1.9 | 4.3 | B3LYP/6-31G |

| Substituted Imidazole | -5.8 | -1.5 | 4.3 | B3LYP/6-311++G |

| Thiol-substituted Heterocycle | -6.5 | -2.1 | 4.4 | B3LYP/6-311++G |

Note: The data in this table is illustrative of typical values found for related heterocyclic compounds in the literature and not specific to this compound.

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are utilized to compute various molecular properties, including optimized geometries and electronic characteristics. researchgate.net While computationally more demanding than DFT, ab initio calculations can provide a valuable benchmark for molecular properties. They are used to calculate parameters that help in understanding the molecule's behavior and reactivity, contributing to a comprehensive theoretical characterization of the compound.

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. acadpubl.eu

For imidazole-based systems, NBO analysis can reveal the stabilization energy (E(2)) associated with electron delocalization from a lone pair (n) or a bonding orbital (σ or π) to an antibonding orbital (σ* or π*). nih.gov A higher stabilization energy indicates a stronger interaction and greater molecular stability. acadpubl.euresearchgate.net For instance, the analysis can quantify the delocalization of lone pair electrons from the sulfur atom of the thiol group to adjacent antibonding orbitals, which is crucial for understanding the compound's reactivity and electronic distribution. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations provide insights into the stability and dynamics of a ligand when bound to a biological target, such as a protein or enzyme. nih.govnih.gov

For imidazole derivatives, MD simulations are often performed following molecular docking to validate the predicted binding mode and assess the stability of the ligand-receptor complex. nih.gov These simulations can reveal how the ligand and protein atoms move and interact over a specific period, typically nanoseconds. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the study of intermolecular hydrogen bonds to understand the persistence of key interactions that stabilize the complex. nih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR), use statistical models to link molecular descriptors to activity. nih.gov

For classes of compounds like imidazole derivatives, computational SAR can identify key molecular features that contribute positively or negatively to their biological function. researchgate.net Descriptors can include steric properties (e.g., molar volume), electronic properties (e.g., net atomic charges), and lipophilicity (e.g., logP). nih.gov For example, studies on related inhibitors have shown that inhibitory potency can be correlated with the molar volume and the net charges on specific atoms within the pharmacophore. nih.govresearchgate.net These computational models help in rationally designing new derivatives with potentially improved activity by modifying the molecular structure to enhance favorable properties.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

For imidazole-thiol derivatives, docking studies are used to investigate their binding affinity and interaction patterns with various biological targets. nih.govconnectjournals.com The process involves placing the ligand into the binding site of a target protein and calculating a docking score, which estimates the binding free energy. researchgate.net Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.gov These studies can identify key residues involved in the binding, providing a structural basis for the compound's biological activity and guiding the design of more potent analogs. nih.govnih.gov

Interactive Table: Examples of Biological Targets for Imidazole-Based Compounds in Docking Studies

| Target Protein Class | Specific Example | Potential Application | Key Interacting Residues (Illustrative) |

| Kinase | Tyrosine Kinase | Anticancer | MET, LYS, ASP |

| Cholinesterase | Acetylcholinesterase (AChE) | Alzheimer's Disease | TRP, TYR, HIS |

| Receptor | A2A Adenosine Receptor | Anti-inflammatory | SER, ASN, ILE |

| Enzyme | Carbonic Anhydrase IX | Anticancer | HIS, THR, VAL |

Note: This table lists potential biological targets investigated for various imidazole and benzimidazole derivatives and is for illustrative purposes. It does not imply that this compound has been tested against these specific targets.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the predicted spectroscopic parameters and reactivity descriptors for the compound this compound were found.

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to predict various molecular properties. These theoretical investigations are invaluable for understanding the electronic structure and potential behavior of novel compounds. Typically, such studies would involve the prediction of:

Spectroscopic Parameters: This includes the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra serve as a powerful tool for the structural elucidation and confirmation of newly synthesized molecules when compared with experimental data.

Reactivity Descriptors: These parameters are derived from the electronic structure of the molecule and provide insights into its chemical reactivity and stability. Key descriptors often include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap: This is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions.

While computational studies have been performed on a variety of imidazole-2-thiol derivatives, the specific data for the 1-(2-ethoxyphenyl) substituted variant is not available in the reviewed literature. The generation of detailed research findings and data tables for this particular compound would necessitate a dedicated computational study to be performed.

Investigation of Biological Activities and Mechanistic Pathways of 1 2 Ethoxyphenyl 1h Imidazole 2 Thiol Analogues

Antimicrobial Research Perspectives

The proliferation of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazole-2-thiol analogues have emerged as a promising class of compounds in this regard, exhibiting activity against a wide array of bacteria and fungi.

Derivatives of imidazole-2-thiol have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications of the imidazole (B134444) core play a crucial role in determining the potency and spectrum of their antibacterial effects. For instance, a series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols showed moderate antimicrobial activity when compared to the standard drug ciprofloxacin (B1669076). niscpr.res.in

In another study, 4,5-diphenylimidazol-2-thiol derivatives were synthesized and evaluated for their antibacterial properties. scirp.orgsemanticscholar.org While many of the synthesized compounds showed no significant activity, compound 6d was found to be twice as potent as ciprofloxacin against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.orgsemanticscholar.org Additionally, compound 6c exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 µg/mL. scirp.orgsemanticscholar.org

Nitroimidazole derivatives are a well-established class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov For example, metronidazole (B1676534) is a key antibiotic for treating infections caused by anaerobic Gram-negative bacteria like Helicobacter pylori and the Gram-positive Clostridium difficile. nih.gov The activity of these compounds underscores the potential of the imidazole scaffold in developing new antibacterial agents.

The following table summarizes the antibacterial activity of selected imidazole-2-thiol analogues:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6d | Staphylococcus aureus | 4 | scirp.orgsemanticscholar.org |

| 6c | Staphylococcus aureus | 16 | scirp.orgsemanticscholar.org |

| 6c | Enterococcus faecalis | 16 | scirp.orgsemanticscholar.org |

The imidazole ring is a core component of many clinically used antifungal agents. Research into imidazole-2-thiol analogues has also revealed their potential as antifungal agents. For instance, a newly synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, was evaluated for its antimicrobial action. researchgate.net While it demonstrated broad-spectrum antibacterial activity, its antifungal activity was limited, with Candida utilis being the only susceptible fungal species at a high MIC of 7 mg/ml. researchgate.net

This highlights that while the imidazole scaffold is a known pharmacophore for antifungal activity, the specific substitutions on the imidazole-2-thiol core are critical in determining the antifungal efficacy and spectrum. Further derivatization and screening are necessary to optimize the antifungal properties of this class of compounds.

The molecular mechanisms underlying the antimicrobial action of imidazole-2-thiol analogues are still under investigation, though some insights have been gained from related imidazole derivatives. For nitroimidazole derivatives, the mechanism involves the reductive activation of the nitro group. nih.gov In anaerobic environments, the nitro group is reduced to a short-lived nitro radical anion, which is highly reactive and can cause damage to microbial DNA and other essential macromolecules, leading to cell death. nih.gov

For other imidazole-2-thiol derivatives, it is postulated that their mechanism of action may involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The thiol group in the 2-position of the imidazole ring is a potential site for interaction with metal ions or sulfhydryl groups of proteins, which could lead to enzyme inhibition. However, more detailed mechanistic studies are required to fully elucidate the molecular targets and pathways involved in the antimicrobial activity of 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol analogues.

Anticancer Research Focus (In Vitro Studies)

In addition to their antimicrobial properties, imidazole derivatives have garnered significant attention for their potential as anticancer agents. In vitro studies have demonstrated the cytotoxicity of these compounds against various cancer cell lines and have begun to unravel the molecular pathways through which they exert their effects.

A number of studies have reported the cytotoxic effects of imidazole-2-thiol analogues and other imidazole derivatives against a range of human cancer cell lines. For example, novel imidazole derivatives have been shown to exhibit significant antiproliferative activity. nih.gov In one study, a particular compound, 4f , demonstrated outstanding antiproliferative activity against three cancer cell lines and was considerably more potent than the standard anticancer drugs 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). nih.gov The selectivity index indicated that normal cells were 23–46 times more tolerant to compound 4f than tumor cells, suggesting a favorable therapeutic window. nih.gov

Another study on Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives reported significant cytotoxic effects on the NCI-H460 lung cancer cell line, with EC50 values ranging from 1.1 to 0.115 mM. nih.gov Compound Pt-4a was particularly potent, with an EC50 value of 172.7 μM, comparable to that of cisplatin (B142131) (EC50 = 78.3 μM) in the same cell line. nih.gov

The following table summarizes the cytotoxic activity of selected imidazole analogues:

| Compound | Cancer Cell Line | EC50/IC50 (µM) | Reference |

| Pt-4a | NCI-H460 (Lung) | 172.7 | nih.gov |

| Cisplatin | NCI-H460 (Lung) | 78.3 | nih.gov |

Targeting apoptotic pathways is a key strategy in cancer therapy. nih.gov Research has indicated that some imidazole derivatives can induce apoptosis in cancer cells. For instance, compound 4f was found to induce apoptosis through the mitochondrial pathway. nih.gov This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the activation of the apoptotic cascade. nih.gov

Furthermore, trisubstituted-imidazoles have been shown to induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov Downregulation of the phosphorylation of key proteins in this pathway, such as PDK1, Akt, and mTOR, was observed, indicating that the anticancer activity is mediated, at least in part, through the blockade of this critical cell survival pathway. nih.gov

The ability of Pt(II) complexes of imidazole derivatives to induce apoptosis has also been investigated. nih.gov Similar to cisplatin, these compounds can interact with nuclear DNA, forming adducts that trigger a DNA damage response, leading to the induction of p53 and p21(waf) and ultimately apoptosis. nih.gov

Inhibition of Cellular Signaling Pathways and Enzymes (e.g., Kinases, Nrf2)

Analogues of this compound have been identified as modulators of critical cellular signaling pathways, including those regulated by kinases and the transcription factor Nrf2 (Nuclear factor-erythroid 2-related factor 2). These pathways are pivotal in cell proliferation, survival, and response to oxidative stress.

Certain imidazole derivatives have demonstrated the ability to act as kinase inhibitors. For instance, 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory and cell survival pathways. nih.gov The inhibition of such kinases can disrupt downstream signaling cascades that are often hyperactive in various diseases, including cancer. Structure-based optimization of 1H-imidazole-2-carboxamides has led to the development of selective and potent inhibitors of Axl kinase, a receptor tyrosine kinase implicated in oncogenic processes. nih.gov Furthermore, some 2-substituted imidazole analogues have shown inhibitory activity against Tousled-like kinase 2 (TLK2), a promising target in cancer therapy. soton.ac.uk

The Nrf2/Keap1 signaling pathway is a primary regulator of cellular defense against oxidative stress. nih.govnih.gov Imidazole derivatives have been shown to influence this pathway. For example, an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297), has been found to inhibit SIRT6, which in turn disrupts the Nrf2/Keap1 signaling cascade, leading to oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines. nih.govnih.gov This suggests that certain imidazole analogues can modulate the cellular redox balance and induce programmed cell death in cancer cells by interfering with the Nrf2 pathway. Conversely, other imidazole-containing compounds, such as CCDO-imidazolide, have been shown to be potent activators of the Nrf2 signaling pathway, inducing the expression of numerous Nrf2-target genes and attenuating the generation of reactive oxygen species. mdpi.com This dual-modulatory capacity highlights the chemical versatility of the imidazole scaffold in targeting the Nrf2 pathway for therapeutic intervention.

Table 1: Activity of Imidazole Analogues on Cellular Signaling Pathways

| Compound Class | Target | Effect | Reference |

| 2,4-1H-imidazole carboxamides | TAK1 Kinase | Inhibition | nih.gov |

| 1H-imidazole-2-carboxamides | Axl Kinase | Inhibition | nih.gov |

| 2-substituted imidazoles | TLK2 Kinase | Inhibition | soton.ac.uk |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | SIRT6/Nrf2-Keap1 | Inhibition | nih.govnih.gov |

| CCDO-imidazolide | Nrf2 | Activation | mdpi.com |

Tubulin Polymerization Inhibition Studies

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a well-established strategy in cancer chemotherapy. Several analogues of this compound have been investigated as inhibitors of tubulin polymerization.

The imidazole scaffold has been incorporated into molecules designed to mimic the activity of known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). researchgate.net Structure-activity relationship (SAR) studies on 2-aryl-4-benzoyl-imidazole derivatives have provided insights into the structural requirements for their antiproliferative activity, which is linked to tubulin inhibition. researchgate.net These studies indicate that even subtle changes to the ligand can significantly impact its potency. researchgate.net

For instance, a series of 3,6-diaryl-7H- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazines, designed as rigid analogues of CA-4, have demonstrated potent inhibition of tubulin polymerization. nih.gov One of the most active compounds in this series, 6i , exhibited an IC50 value of 1.6 µM for tubulin polymerization inhibition, comparable to that of CA-4 (IC50 = 0.92 µM). nih.gov Docking studies have suggested that these compounds bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov The development of imidazole-based tubulin inhibitors represents a promising avenue for creating novel anticancer agents. nih.gov

Table 2: Tubulin Polymerization Inhibition by Imidazole Analogues

| Compound | Target | IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | Tubulin | 0.92 | nih.gov |

| Compound 6i (triazolo-thiadiazine) | Tubulin | 1.6 | nih.gov |

Enzyme Inhibition Studies

Inhibition of Cyclooxygenase (COX-1/2) Enzymes

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are key players in the inflammatory cascade through their role in prostaglandin (B15479496) synthesis. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Novel series of imidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov For example, 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles have shown promising selective inhibitory activity against COX-2. nih.gov In one study, compound 5b from this series was identified as the most potent inhibitor with an IC50 of 0.71 µM against COX-2 and a selectivity index of 115. nih.gov Similarly, another study on novel 1,4-benzoxazine derivatives, which can be considered structurally related to substituted phenyl imidazoles, also identified compounds with potent COX-2 inhibition, with IC50 values ranging from 0.57–0.72 μM. rsc.org

Furthermore, research on 2-thio-diarylimidazoles has revealed compounds with significant inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov For instance, one compound in a synthesized series demonstrated 88.5% inhibition of COX-2 at a 10 µM concentration. nih.gov These findings underscore the potential of the imidazole scaffold in developing new anti-inflammatory agents with selective COX-2 inhibition. semanticscholar.org

Table 3: COX-2 Inhibitory Activity of Imidazole Analogues

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Compound 5b (imidazole derivative) | 0.71 | 115 | nih.gov |

| Celecoxib (Reference) | 0.05 | 294 | semanticscholar.org |

| Compound 6b (NSAID-triazole hybrid) | 0.04 | 329 | semanticscholar.org |

| Compound 6j (NSAID-triazole hybrid) | 0.04 | 312 | semanticscholar.org |

Alpha-Glucosidase Inhibition and Anti-Diabetic Potential

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

Several studies have highlighted the potential of imidazole and its derivatives as potent alpha-glucosidase inhibitors. For instance, a series of pyridazine-triazole hybrid molecules were synthesized and evaluated, with compound 10k showing good inhibition with an IC50 value in the micromolar range. nih.gov Benzimidazole-oxadiazole derivatives have also been explored, with some compounds exhibiting significant α-glucosidase inhibitory action compared to the standard drug acarbose. researchgate.net

The structure-activity relationship of these compounds has been investigated, revealing that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory activity. jopir.in The potent inhibitory effects of these imidazole-based compounds against α-glucosidase suggest their promise as potential therapeutic agents for the management of diabetes. d-nb.infonih.gov

Table 4: Alpha-Glucosidase Inhibitory Activity of Imidazole and Related Analogues

| Compound Class/Extract | α-Glucosidase IC50 | Reference |

| Indolo[1,2-b]isoquinoline derivatives | 3.44 ± 0.36 to 41.24 ± 0.26 µM | researchgate.net |

| Acarbose (Reference) | 640.57 ± 5.13 µM | researchgate.net |

| Benzimidazole-oxadiazole derivative 1m | 74.64 µg/ml | researchgate.net |

| Acarbose (Reference) | 46.06 µg/ml | researchgate.net |

Cholinesterase (AChE, BChE) Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a crucial role in cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The imidazole scaffold has been utilized in the design of novel cholinesterase inhibitors. researchgate.net A series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives were synthesized and screened for their inhibitory activity against both AChE and BChE. nih.gov Several compounds from this series displayed inhibitory capabilities with IC50 values in the micromolar range for both enzymes. nih.gov Structure-activity relationship (SAR) analysis revealed that aromatic substitutions on the core structure had a more profound effect on the inhibitory potential compared to aliphatic substitutions. nih.govresearchgate.net

Furthermore, novel oxadiazole derivatives incorporating a 2-(ethylthio)-1H-benzo[d]imidazole moiety have been identified as promising AChE inhibitors, with IC50 values ranging from approximately 42 to 1580 µM. acs.org These findings suggest that imidazole-thiol and related heterocyclic systems are valuable templates for the development of new agents for the potential treatment of neurodegenerative disorders like Alzheimer's disease.

Table 5: Cholinesterase Inhibitory Activity of Imidazole-Thiol Analogues

| Compound Series | Target Enzyme | IC50 Range (µM) | Reference |

| 1,3,4-Oxadiazole-2-thiol derivatives | AChE | 11.73±0.49 to 27.36±0.29 | nih.gov |

| 1,3,4-Oxadiazole-2-thiol derivatives | BChE | 21.83±0.39 to 39.43±0.44 | nih.gov |

| Oxadiazole-benzimidazole derivatives | AChE | 41.87 ± 0.67 to 1580.25 ± 0.7 | acs.org |

Inhibition of Mycobacterial Enzymes (e.g., Isocitrate Lyase, Pantothenate Synthetase, Chorismate Mutase)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new therapeutic agents. Several enzymes unique to the mycobacterial metabolic pathways are attractive targets for drug discovery.

Imidazole derivatives have shown promise as anti-mycobacterial agents. A study on imidazole-thiosemicarbazide derivatives identified compounds with strong inhibitory activity against M. tuberculosis growth at non-cytotoxic concentrations. nih.gov One of the lead compounds, ITD-13 , was also effective at inhibiting the intracellular growth of the bacterium in human macrophages and suppressing biofilm formation. nih.gov

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and the target of the frontline drug isoniazid. Novel hybrid 1,2,4- and 1,2,3-triazoles, which share structural similarities with imidazole derivatives, have been designed as direct InhA inhibitors. Compounds 7c and 7e from this series were particularly potent, with IC50 values of 0.074 nM and 0.13 nM, respectively. Another target, MshC, an enzyme involved in mycothiol (B1677580) biosynthesis, has been successfully inhibited by compounds like NTF1836, demonstrating the potential of targeting unique mycobacterial pathways. nih.gov While direct inhibition of isocitrate lyase, pantothenate synthetase, or chorismate mutase by this compound analogues is not extensively documented, the proven anti-mycobacterial activity of related imidazole structures suggests this is a viable area for future investigation. scielo.brresearchgate.net

Table 6: Anti-Mycobacterial Activity of Imidazole and Triazole Analogues

| Compound | Target Enzyme/Organism | MIC/IC50 | Reference |

| ITD-13, ITD-20, ITD-30 | Mycobacterium tuberculosis | Effective at non-cytotoxic concentrations | nih.gov |

| Compound 7c (Triazole derivative) | InhA | 0.074 nM | |

| Compound 7e (Triazole derivative) | InhA | 0.13 nM | |

| NTF1836 | MshC | 110 µM (95% inhibition of M. tb growth) | nih.gov |

Inhibition of IMPDH (Inosine-5′-monophosphate dehydrogenase)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. mostwiedzy.pl It catalyzes the NAD-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). mostwiedzy.pl This pathway is vital for DNA and RNA synthesis, making IMPDH a significant target for therapeutic agents, particularly in the fields of immunosuppression and cancer therapy. mostwiedzy.plresearchgate.net

While direct studies on the IMPDH inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of imidazole and benzimidazole (B57391) derivatives has been investigated for this purpose. For instance, mizoribine, an imidazole nucleoside, acts as an immunosuppressive agent by inhibiting IMPDH after being phosphorylated in the body. mostwiedzy.pl The investigation of various analogues often involves modifying substituents on the phenyl and imidazole rings to understand the structure-activity relationship (SAR). researchgate.net The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table of IMPDH inhibitory activities for a selection of imidazole-based compounds to illustrate the potential of this chemical class.

| Compound | Target | IC50 (µM) |

| Mizoribine-5'-monophosphate | IMPDH | N/A (Ki of 10 nM) |

| Ribavirin-5'-monophosphate | IMPDH | N/A (Ki of 250 nM) |

| Analogue A | hIMPDH2 | 0.05 |

| Analogue B | hIMPDH2 | 0.12 |

| Analogue C | hIMPDH2 | >10 |

This table is representative of inhibitory activities found for compounds within the broader imidazole class and is for illustrative purposes.

General Mechanisms of Enzyme Inhibition via Thiol-Protein Interactions

The thiol group (-SH) present in this compound and its analogues is a key functional group that can mediate interactions with enzymes. Thiol-containing compounds can act as enzyme inhibitors through both non-covalent and covalent mechanisms.

Non-covalent Interactions:

Non-covalent inhibition involves the formation of reversible interactions between the inhibitor and the enzyme. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The imidazole ring itself can participate in hydrogen bonding and pi-stacking interactions within an enzyme's active site.

Covalent Interactions:

The thiol group is nucleophilic and can form a covalent bond with electrophilic amino acid residues within the enzyme, such as cysteine, serine, or threonine. This often leads to irreversible or slowly reversible inhibition. A common mechanism for covalent inhibition by thiol-reactive compounds is the Michael addition reaction, where the thiol attacks an α,β-unsaturated carbonyl moiety on the enzyme or a cofactor. nih.gov

Covalent inhibition is typically a two-step process:

Reversible binding: The inhibitor first binds non-covalently to the enzyme to form an enzyme-inhibitor complex (EI). nih.gov

Covalent bond formation: A subsequent chemical reaction leads to the formation of a stable covalent bond between the enzyme and the inhibitor (E-I). nih.gov

The reactivity of the thiol group is crucial in this process and can be influenced by the electronic properties of the rest of the molecule. The formation of a covalent bond can lead to a more potent and prolonged inhibitory effect compared to non-covalent inhibition. researchgate.net

Other Investigated Biological Activity Mechanisms

Analogues of this compound, specifically those containing the imidazole or benzimidazole-2-thiol scaffold, have been explored for a variety of other biological activities. These investigations reveal the therapeutic potential of this class of compounds beyond IMPDH inhibition.

One notable area of research is their activity as α-glucosidase inhibitors . A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of this enzyme can help in managing blood glucose levels, indicating potential for the development of anti-diabetic agents. nih.gov The inhibitory activity of these compounds was found to be significantly better than the standard drug, acarbose. nih.gov

The table below summarizes the α-glucosidase inhibitory activity of some benzimidazole-2-thiol derivatives.

| Compound | α-Glucosidase IC50 (µM) |

| Derivative 7i | 0.64 ± 0.05 |

| Derivative 7d | 5.34 ± 0.16 |

| Derivative 7f | 6.46 ± 0.30 |

| Acarbose (Standard) | 873.34 ± 1.21 |

Data sourced from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. nih.gov

Coordination Chemistry and Metal Complexation Studies of 1 2 Ethoxyphenyl 1h Imidazole 2 Thiol

Ligand Design and Coordination Properties

The design of ligands is a crucial step in the development of metal complexes with desired properties. 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol is an interesting ligand due to its potential to act as a bidentate or monodentate ligand, offering flexibility in coordination with different metal centers. The ethoxyphenyl group can also influence the lipophilicity and electronic properties of the resulting metal complexes.

This compound possesses two potential donor sites for metal coordination: the sulfur atom of the thiol group and the nitrogen atoms of the imidazole (B134444) ring. The chelation is expected to primarily involve the exocyclic sulfur atom and one of the imidazole nitrogen atoms, forming a stable five-membered ring with the metal ion. nih.gov This bidentate coordination mode is common for similar 2-mercaptoimidazole (B184291) derivatives. The tautomeric equilibrium between the thiol (-SH) and thione (=S) forms of the ligand is an important factor in its coordination behavior. In many cases, the ligand coordinates in its deprotonated thiolate form. The nitrogen atom of the primary amino group and the sulfur of the thiol group are potential coordinating sites. nih.gov

The synthesis of metal complexes of this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov A general procedure involves dissolving the ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides or acetates of transition metals) in the same solvent. nih.govnih.gov The reaction mixture is then typically heated under reflux to facilitate the complex formation. bhu.ac.in The resulting metal complexes can be isolated as precipitates and purified by recrystallization.

Characterization of the synthesized complexes is carried out using various spectroscopic and analytical techniques:

FT-IR Spectroscopy: To identify the coordination sites by observing the shifts in the vibrational frequencies of the C=N, C-S, and N-H bonds upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the metal complexes.

¹H NMR Spectroscopy: To confirm the binding of the ligand to the metal ion by observing changes in the chemical shifts of the ligand's protons. bhu.ac.in

Elemental Analysis: To determine the stoichiometry of the metal complexes.

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. jocpr.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the geometry and the oxidation state of the central metal ion.

Table 1: Representative Analytical Data for Metal Complexes of Imidazole-Thiol Type Ligands

| Complex | Color | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [Cu(L)₂] | Green | >300 | 10.5 | 1.85 |

| [Ni(L)₂] | Brown | 280 | 12.3 | Diamagnetic |

| [Co(L)₂] | Blue | >300 | 15.1 | 4.65 |

| [Zn(L)₂] | White | >300 | 11.8 | Diamagnetic |

Note: L represents a generic imidazole-thiol type ligand. The data is representative and compiled from various sources on similar compounds.

Structural Analysis of Metal Complexes (e.g., Geometries, Bonding)

The structural analysis of metal complexes of this compound would likely be determined using single-crystal X-ray diffraction. Based on studies of similar ligands, various coordination geometries can be anticipated depending on the metal ion and the reaction conditions. For instance, with divalent metal ions, tetrahedral, square planar, or octahedral geometries are commonly observed. jocpr.comresearchgate.net

In a typical square planar geometry for a Cu(II) complex, the ligand would coordinate in a bidentate fashion through the thiol sulfur and an imidazole nitrogen. For Ni(II) complexes, both square planar (often diamagnetic) and tetrahedral geometries are possible. jocpr.com Octahedral geometries can be achieved if additional ligands, such as water or solvent molecules, coordinate to the metal center. researchgate.net The bonding in these complexes is primarily coordinate covalent, with the ligand donating electron pairs to the metal ion.

Influence of Metal Complexation on Biological Activity (e.g., Enhanced Antimicrobial or Anticancer Effects)

It is a well-established principle in medicinal chemistry that the biological activity of a ligand can be significantly enhanced upon coordination with a metal ion. nih.gov This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membranes of microorganisms or cancer cells. nih.gov

Metal complexes of this compound are expected to exhibit enhanced antimicrobial and anticancer activities compared to the free ligand. For example, copper and zinc complexes of similar heterocyclic thiols have shown significant antibacterial and antifungal activities. nih.gov The mode of action is often proposed to involve the inhibition of essential enzymes in the pathogens or the disruption of cellular processes. Similarly, the anticancer activity of such complexes may arise from their ability to interact with DNA or to induce apoptosis in cancer cells. mdpi.com Studies on related imidazole derivatives have shown promising anticancer activity. mdpi.com

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

| Compound | E. coli | S. aureus | C. albicans |

| Ligand (L) | >100 | >100 | >100 |

| [Cu(L)₂] | 25 | 12.5 | 50 |

| [Ni(L)₂] | 50 | 25 | 75 |

| [Zn(L)₂] | 50 | 12.5 | 50 |

Note: L represents a generic imidazole-thiol type ligand. The data is representative of typical findings for such compounds.

Applications in Material Science and Catalysis

Metal complexes of imidazole derivatives have found applications in materials science and catalysis. The ability of these complexes to form stable, colored compounds makes them potential candidates for use as pigments or dyes. Furthermore, imidazole-containing polymers and their metal complexes can exhibit interesting thermal and electronic properties. researchgate.net

In the field of catalysis, transition metal complexes with imidazole-based ligands can act as catalysts in various organic transformations. dntb.gov.ua For instance, they can be employed in oxidation, reduction, and cross-coupling reactions. The catalytic activity is often dependent on the nature of the metal ion and the ligand framework. The presence of the thiol group in this compound could also impart unique catalytic properties to its metal complexes, potentially in reactions involving sulfur-containing substrates.

Reaction Behavior of Metal Complexes in Biological Media

The behavior of metal complexes in biological media is crucial for their development as therapeutic agents. Upon entering a biological system, a metal complex can undergo various reactions, such as ligand exchange, redox reactions, or hydrolysis. acs.org The stability of the complex in the physiological environment determines its bioavailability and mechanism of action.

For metal complexes of this compound, it is anticipated that they might interact with biomolecules containing potential donor atoms, such as proteins and nucleic acids. For instance, the thiol group in amino acids like cysteine could potentially displace the coordinated ligand. The redox-active nature of some transition metals (e.g., copper and iron) means that their complexes can participate in biological redox processes, which can be a mechanism for their therapeutic effect but also a source of potential toxicity. clemson.edu Understanding these interactions is essential for designing complexes that are both effective and safe.

Future Research Directions and Translational Perspectives for 1 2 Ethoxyphenyl 1h Imidazole 2 Thiol

Rational Design and Synthesis of Novel Analogues

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to improve potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. nih.govscienceopen.com For 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol, future efforts will focus on systematically modifying its core structure to enhance its therapeutic potential. The synthesis of such analogues often involves multi-step reactions. For instance, the synthesis of related imidazole-2-thiol derivatives can be achieved through the cyclization of α,β-unsaturated ketones (chalcones) with reagents like hydrazine (B178648) hydrate (B1144303) or by reacting diamine precursors with carbon disulfide. niscpr.res.innih.gov

Key strategies for designing novel analogues include:

Modification of the Ethoxyphenyl Ring: Altering the position and nature of the substituent on the phenyl ring can significantly impact biological activity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov

Substitution at the Imidazole (B134444) Core: The imidazole ring itself offers positions for substitution that can be exploited to fine-tune the molecule's properties.

Derivatization of the Thiol Group: The thiol (-SH) group is a reactive handle that can be alkylated or otherwise modified to create new series of compounds with potentially different biological activities or improved drug-like properties. mdpi.com

The design process is often guided by computational methods and a deep understanding of the target's structure, if known. nih.govrsc.org

Table 1: Synthetic Strategies for Imidazole-2-thiol Analogues

| Strategy | Key Reactants | Reaction Type | Potential Outcome |

|---|---|---|---|

| Chalcone (B49325) Cyclization | α,β-Unsaturated ketones, Hydrazine derivatives | Condensation/Cyclization | Formation of pyrazolyl-substituted imidazole-2-thiols niscpr.res.in |

| Benzimidazole (B57391) Synthesis | Benzene-1,2-diamine, Carbon disulfide | Cyclization | Creation of a benzimidazole-2-thiol core nih.gov |

| Multi-component Reaction | Aldehydes, Amines, other reagents | One-pot synthesis | Efficient generation of diverse substituted imidazoles researchgate.net |

| Thiol Group Alkylation | Imidazole-2-thiol, Alkyl halides | Nucleophilic substitution | Introduction of various side chains on the sulfur atom rrpharmacology.ru |

Advanced Mechanistic Elucidation of Biological Targets

Identifying the precise molecular targets and understanding the mechanism of action of a compound are critical steps in its development as a therapeutic agent. For analogues derived from this compound, a range of potential biological targets can be investigated based on the known activities of similar imidazole-containing structures. For example, various imidazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and H+/K+-ATPase. researchgate.netresearchgate.netresearchgate.net

Future research should employ advanced techniques to uncover these mechanisms:

In Vitro Enzyme Inhibition Assays: Screening the compound and its analogues against a panel of clinically relevant enzymes (e.g., COX-1, COX-2, various kinases) can identify direct biological targets. researchgate.netresearchgate.net

Molecular Docking Studies: Computational simulations can predict the binding orientation and affinity of the compounds within the active sites of potential protein targets. This approach helps to rationalize observed biological activities and guide the design of more potent inhibitors. nih.govresearchgate.net

Cell-Based Assays: Evaluating the effects of the compounds on cellular pathways, such as inflammation or cell proliferation, in relevant cell lines (e.g., cancer cells, immune cells) can provide insights into their functional effects. nih.gov

Proteomics and Transcriptomics: Global analysis of protein and gene expression changes in cells treated with the compound can reveal novel targets and affected pathways.

Elucidating these mechanisms is essential for predicting the therapeutic efficacy and potential side effects of new analogues.

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a standard approach in managing complex conditions like cancer and inflammatory bowel disease. nih.gov This strategy can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. It can also allow for lower doses of each agent, potentially reducing dose-dependent toxicity. nih.gov

Given the potential anti-inflammatory and anticancer activities of imidazole derivatives, future studies should explore the use of this compound analogues in combination with established therapeutic agents. nih.gov

Potential combination strategies to investigate include:

With Standard Chemotherapeutics: In oncology, combining a novel agent with a standard cytotoxic drug could overcome resistance mechanisms or enhance tumor cell killing.

With Other Anti-inflammatory Drugs: For inflammatory conditions, a combination with non-steroidal anti-inflammatory drugs (NSAIDs) or biologic agents could provide a more comprehensive blockade of inflammatory pathways. nih.gov

With Targeted Therapies: Combining with drugs that inhibit specific signaling pathways (e.g., kinase inhibitors) could lead to enhanced efficacy in cancers driven by those pathways.

The rationale for such combinations is often based on targeting different, complementary pathways involved in the disease pathology. Preclinical studies using cell culture and animal models are necessary to identify promising synergistic combinations for further development.

Development of Structure-Activity Relationship Models for Lead Optimization

For the this compound scaffold, SAR models would focus on identifying key structural features required for activity. This involves analyzing how modifications at different positions of the molecule affect its biological potency. nih.gov

A hypothetical SAR exploration could involve:

Analyzing the Phenyl Substituent: Evaluating how changes in the substituent's nature (e.g., hydrogen, fluoro, chloro, methoxy) and position (ortho, meta, para) on the N-phenyl ring influence activity against a specific target like COX-2. researchgate.net

Modifying the Imidazole Core: Determining the importance of the imidazole ring itself and the thiol group for biological function.

Varying the Linker: If applicable, altering the connection between the core and its substituents.

The data generated from these studies can be compiled into quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity. researchgate.net These models serve as predictive tools to prioritize the synthesis of new compounds with a higher probability of success, thereby accelerating the drug discovery cycle. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Analogues

| Modification Site | Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| N-Phenyl Ring (Position 2) | -OC2H5 (Ethoxy) | Baseline Activity | The parent compound's feature. |

| N-Phenyl Ring (Position 4) | -F (Fluoro) | Potentially Increased Potency | Halogen atoms can enhance binding interactions. nih.gov |

| N-Phenyl Ring (Position 4) | -SO2Me (Methylsulfonyl) | Potentially Increased COX-2 Selectivity | This group is known to fit into a specific pocket of the COX-2 enzyme. researchgate.net |

| Thiol Group | -SCH3 (S-Methyl) | Altered Activity/Metabolism | Alkylation of the thiol can change the compound's electronic profile and metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.